molecular formula C6H4BrNO2 B588570 3-Bromonitrobenzene-d4 CAS No. 81395-16-6

3-Bromonitrobenzene-d4

Cat. No. B588570
CAS RN: 81395-16-6
M. Wt: 206.031
InChI Key: FWIROFMBWVMWLB-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromonitrobenzene-d4 is a deuterated form of 3-Bromonitrobenzene, an organic compound with the chemical formula C6H3BrNO2 . The compound is commonly used as an intermediate molecule in the production of various chemicals, such as pharmaceuticals, dyes, and agrochemicals .


Synthesis Analysis

The synthesis of 3-Bromonitrobenzene involves the bromination of nitrobenzene with bromine in oleum . The preparation of 3-bromonitrobenzene by the bromination of nitrobenzene with bromine in oleum is described in a patent .


Molecular Structure Analysis

The molecular structure of 3-Bromonitrobenzene-d4 is characterized by the presence of four deuterium atoms in place of hydrogen atoms, resulting in enhanced stability and unique spectroscopic properties .


Chemical Reactions Analysis

Chemically, 3-Bromonitrobenzene-d4 is a nitro compound, which means it contains a nitro group (-NO2) attached to a benzene ring. Nitro compounds are known for their relatively high reactivity, making 3-Bromonitrobenzene-d4 a useful reagent for various chemical reactions .


Physical And Chemical Properties Analysis

3-Bromonitrobenzene-d4 has a density of 1.7±0.1 g/cm3, a boiling point of 265.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.3±3.0 kJ/mol, and it has a flash point of 103.6±19.8 °C .

Safety And Hazards

3-Bromonitrobenzene-d4 can be hazardous if not handled properly. It is highly flammable and may cause skin irritation or respiratory problems if inhaled . Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

3-Bromonitrobenzene-d4 is primarily used in the Electronics OLED Industry . It is a valuable tool in various research applications, particularly in NMR spectroscopy and isotope labeling studies . Future research may focus on exploring its potential uses in other industries and applications .

properties

IUPAC Name

1-bromo-2,3,4,6-tetradeuterio-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIROFMBWVMWLB-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromonitrobenzene-d4

Synthesis routes and methods I

Procedure details

Water (45 ml), acetonitrile (6 ml), and 48% hydrobromic acid (27 ml) were added to 3-nitroaniline (2c) (2.76 g, 20 mmol) at room temperature. To the mixed solution, 2,2,6,6-tetramethylpiperidine 1-oxyl (0.31 g, 2 mmol) was added at room temperature, and the mixture was cooled to 10° C. or lower. Then, sodium nitrite (2.07 g) dissolved in water (15 ml) was added thereto. After stirring at room temperature for approximately 2 hours, a 10 mol/L aqueous sodium hydroxide solution (30 ml) was added thereto, and the precipitated crystals were collected by filtration, washed with water (40 ml), and then dried under reduced pressure to obtain 3-bromonitrobenzene (1c) (3.75 g, 93.0%). The instrumental spectrum data and HPLC retention time (Rt) of the obtained compound (1c) were completely consistent with those of the commercially available compound (1c).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
reactant
Reaction Step Four
Quantity
2.76 g
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A vigorously stirred mixture consisting of 0.1 moles (5 ml) bromine-trifluoride and 0.12 moles (6.5 ml) of bromine was added into a brine cooled three-necked flask equipped with a magnetic stirrer and a condenser containing ca. 0.6-0.7 moles of nitrobenzene. The addition was carried out dropwise with vigorous stirring while the temperature was kept between zero and ten degrees centigrate. After the addition was completed the crude reaction mixture was poured into a stirred icy 5% sodium sulfite solution. The organic layer was separated, and the aqueous solution was extracted twice with two portions of 100 ml dichloromethane. The combined organic layer was washed with 5% sodium bicarbonate solution and successively with water. The organic phase was dried over anhydrous magnesium sulfate and the solvent evaporated. The crude reaction mixture was quantitatively analyzed by gas-chromatography internal standard program. The meta-bromonitrobenzene obtained was separated from the starting material by reduced pressure distillation. The yield of meta-bromonitrobenzene obtained, expressed in percentage of pure meta-bromonitrobenzene obtained based on reacted nitrobenzene, is 81%.
[Compound]
Name
bromine-trifluoride
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0.65 (± 0.05) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.